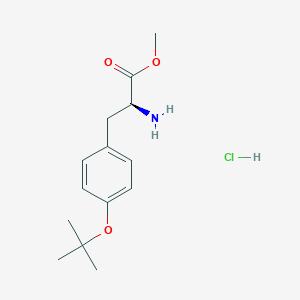

Methyl O-tert-butyl-L-tyrosinate hydrochloride

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant;Health Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

methyl (2S)-2-amino-3-[4-[(2-methylpropan-2-yl)oxy]phenyl]propanoate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H21NO3.ClH/c1-14(2,3)18-11-7-5-10(6-8-11)9-12(15)13(16)17-4;/h5-8,12H,9,15H2,1-4H3;1H/t12-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PAFVAMWJVIIMQK-YDALLXLXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC1=CC=C(C=C1)CC(C(=O)OC)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC1=CC=C(C=C1)C[C@@H](C(=O)OC)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H22ClNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50199453 | |

| Record name | Methyl O-tert-butyl-L-tyrosinate hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50199453 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

287.78 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

51482-39-4 | |

| Record name | L-Tyrosine, O-(1,1-dimethylethyl)-, methyl ester, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=51482-39-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl O-tert-butyl-L-tyrosinate hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051482394 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Methyl O-tert-butyl-L-tyrosinate hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50199453 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Methyl O-tert-butyl-L-tyrosinate hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.052.014 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Methyl O-tert-butyl-L-tyrosinate hydrochloride physical properties

An In-depth Technical Guide on the Physical Properties of Methyl O-tert-butyl-L-tyrosinate hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Core Physical and Chemical Properties

This compound is a derivative of the amino acid L-tyrosine, commonly utilized as a building block in peptide synthesis and drug discovery. The tert-butyl group provides a protective function for the hydroxyl group of the tyrosine side chain, preventing unwanted side reactions during synthesis. The methyl ester and hydrochloride salt forms enhance the compound's solubility and stability.[1]

This guide provides a summary of the key physical and chemical properties of this compound, along with generalized experimental protocols for their determination.

Quantitative Data Summary

The table below summarizes the key quantitative physical properties of this compound.

| Property | Value | Reference |

| Molecular Formula | C₁₄H₂₁NO₃·HCl | [1] |

| Molecular Weight | 287.8 g/mol | [1] |

| Melting Point | 146 - 148 °C | [1] |

| Appearance | White to off-white powder | [1] |

| Purity | ≥ 99% (HPLC) | [1] |

| Optical Rotation | [α]²⁰D = +39 ± 2° (c=1 in DMF) | [1] |

| CAS Number | 51482-39-4 | [1] |

| Storage | 0 - 8 °C | [1] |

Experimental Protocols

Detailed experimental protocols are crucial for the accurate and reproducible determination of physical properties. Below are methodologies for key experiments.

Determination of Melting Point

The melting point of a crystalline solid is a critical indicator of its purity.

Methodology:

A common method for determining the melting point is using a digital melting point apparatus.

-

Sample Preparation: A small amount of the dry this compound powder is packed into a capillary tube to a height of 2-3 mm.

-

Apparatus Setup: The capillary tube is placed in the heating block of the melting point apparatus.

-

Heating and Observation: The sample is heated at a controlled rate (e.g., 2 °C/min). The temperature at which the substance first begins to melt (the first appearance of liquid) and the temperature at which the substance is completely liquid are recorded. This range is the melting point of the sample.[2] For a pure substance, this range is typically narrow.[2]

Determination of Optical Rotation

Optical rotation is a fundamental property of chiral molecules and is used to determine their enantiomeric purity.

Methodology:

A polarimeter is used to measure the optical rotation of a solution of the compound.

-

Solution Preparation: A solution of this compound is prepared at a known concentration (c) in a suitable solvent, such as dimethylformamide (DMF).[1] For example, a 1 g/100 mL solution.

-

Polarimeter Setup: The polarimeter is calibrated using a blank (the pure solvent). The light source is typically a sodium D-line (589 nm). The temperature is maintained at a constant value, for instance, 20°C.

-

Measurement: The sample solution is placed in a polarimeter cell of a known path length (l), typically 1 decimeter. The observed angle of rotation (α) is measured.

-

Calculation of Specific Rotation: The specific rotation [α] is calculated using the formula: [α] = α / (l × c).[3]

Determination of Purity by High-Performance Liquid Chromatography (HPLC)

HPLC is a powerful technique for assessing the purity of a compound and identifying any impurities.

Methodology:

A reverse-phase HPLC (RP-HPLC) method can be employed for the analysis of this compound.[4]

-

Chromatographic System:

-

Procedure:

-

A standard solution of this compound of known concentration is prepared and injected into the HPLC system to determine its retention time.

-

A solution of the sample to be analyzed is then injected.

-

The resulting chromatogram is analyzed to determine the area of the main peak corresponding to the compound and any impurity peaks.

-

The purity is calculated as the percentage of the area of the main peak relative to the total area of all peaks.

-

Logical and Experimental Workflows

Diagrams illustrating key processes involving this compound are provided below.

Synthesis of a Protected Tyrosine Derivative

The following diagram illustrates a synthetic pathway for a protected tyrosine derivative, showcasing the role of intermediates like the target compound. This multi-step synthesis involves protection of the amino and hydroxyl groups to enable specific chemical modifications.

Caption: Synthetic route for N-(9-fluorenylmethoxycarbonyl)-O-tert-butyl-L-tyrosine.[5]

Workflow in Solid-Phase Peptide Synthesis (SPPS)

This compound is a crucial building block in SPPS. The tert-butyl group on the tyrosine side chain prevents unwanted reactions during peptide chain elongation.[6] The general workflow of SPPS using the Fmoc/tBu strategy is outlined below.

Caption: General workflow of Solid-Phase Peptide Synthesis (SPPS) using Fmoc chemistry.

References

- 1. chemimpex.com [chemimpex.com]

- 2. jan.ucc.nau.edu [jan.ucc.nau.edu]

- 3. youtube.com [youtube.com]

- 4. Separation of this compound on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]

- 5. CN103833593A - Method for preparing N-(9-fluorenylmethoxy carbony)-O-tertiary butyl-L-tyrosine - Google Patents [patents.google.com]

- 6. nbinno.com [nbinno.com]

An In-depth Technical Guide on the Solubility of Methyl O-tert-butyl-L-tyrosinate Hydrochloride in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of Methyl O-tert-butyl-L-tyrosinate hydrochloride in various organic solvents. Due to the limited availability of specific quantitative solubility data in publicly accessible literature, this document focuses on qualitative solubility characteristics and provides a detailed experimental protocol for determining precise solubility values in a laboratory setting.

Introduction

Qualitative Solubility Data

The following table summarizes the qualitative solubility of this compound in various organic solvents based on available chemical literature. This information is intended to guide solvent selection for experimental procedures.

| Organic Solvent | Chemical Formula | Solvent Type | Reported Solubility |

| Methanol | CH₃OH | Polar Protic | Readily Soluble[1] |

| Ethanol | C₂H₅OH | Polar Protic | Readily Soluble[1] |

| Dimethyl Sulfoxide (DMSO) | (CH₃)₂SO | Polar Aprotic | Excellent Solubility[1] |

| Chloroform | CHCl₃ | Non-polar | Excellent Solubility[1] |

| Dichloromethane | CH₂Cl₂ | Non-polar | Excellent Solubility[1] |

| Ethyl Acetate | CH₃COOC₂H₅ | Polar Aprotic | Excellent Solubility[1] |

| Acetone | (CH₃)₂CO | Polar Aprotic | Excellent Solubility[1] |

Experimental Protocol for Quantitative Solubility Determination

To obtain precise solubility data, a standardized experimental protocol is necessary. The isothermal dissolution equilibrium method is a widely accepted technique for determining the solubility of a solid in a liquid. This method involves saturating a solvent with the solute at a constant temperature and then measuring the concentration of the dissolved solute.

Objective: To determine the quantitative solubility of this compound in a selected organic solvent at a specific temperature.

Materials and Equipment:

-

This compound (high purity)

-

Selected organic solvent (HPLC grade)

-

Analytical balance

-

Temperature-controlled shaker or water bath

-

Vials with screw caps

-

Syringe filters (e.g., 0.22 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

-

Volumetric flasks and pipettes

Methodology:

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a series of vials.

-

Accurately pipette a known volume of the selected organic solvent into each vial.

-

Securely cap the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a temperature-controlled shaker or water bath set to the desired temperature (e.g., 25 °C).

-

Agitate the mixtures for a predetermined period (e.g., 24-48 hours) to ensure that equilibrium is reached. The solid phase should remain present, indicating saturation.

-

-

Sample Collection and Preparation:

-

After equilibration, allow the vials to stand undisturbed at the constant temperature for a sufficient time (e.g., 2 hours) to allow the excess solid to settle.

-

Carefully withdraw a known volume of the supernatant using a syringe.

-

Immediately filter the supernatant through a syringe filter into a clean vial to remove any undissolved solid particles.

-

-

Analysis:

-

Prepare a series of standard solutions of this compound of known concentrations in the selected solvent.

-

Analyze the standard solutions using a validated HPLC method to generate a calibration curve.

-

Dilute the filtered saturated solution with a known volume of the solvent to bring its concentration within the range of the calibration curve.

-

Inject the diluted sample into the HPLC system and determine its concentration from the calibration curve.

-

-

Calculation of Solubility:

-

Calculate the concentration of the saturated solution, taking into account the dilution factor.

-

Express the solubility in desired units, such as grams per 100 mL ( g/100 mL) or moles per liter (mol/L).

-

Visualization of Experimental Workflow

The following diagram illustrates the logical workflow for the experimental determination of solubility as described above.

Caption: Workflow for determining the solubility of a solid in a liquid.

Conclusion

While quantitative solubility data for this compound in organic solvents is not extensively documented, qualitative assessments indicate its favorable solubility in a variety of polar and non-polar organic solvents. For applications requiring precise solubility values, the provided experimental protocol offers a robust methodology for their determination. This information is crucial for researchers and professionals in drug development to optimize reaction conditions, purification processes, and formulation strategies involving this important amino acid derivative.

References

Chemical structure of Methyl O-tert-butyl-L-tyrosinate hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of Methyl O-tert-butyl-L-tyrosinate hydrochloride, a key intermediate in synthetic organic chemistry. The document details its chemical structure, physicochemical properties, synthesis protocols, and its primary applications, particularly in the field of peptide synthesis and drug discovery.

Chemical Identity and Structure

This compound is a derivative of the amino acid L-tyrosine. In this compound, the carboxylic acid group is protected as a methyl ester, and the phenolic hydroxyl group is protected by a tert-butyl ether linkage. The amine group is present as a hydrochloride salt, which enhances the compound's stability and handling characteristics. Its structure makes it a valuable building block for introducing a protected tyrosine residue in multi-step organic syntheses.

Chemical Structure:

Physicochemical and Quantitative Data

The key quantitative properties of this compound are summarized in the table below for easy reference and comparison.

| Property | Value | Reference(s) |

| CAS Number | 51482-39-4 | [1][2] |

| Molecular Formula | C₁₄H₂₁NO₃·HCl | [1] |

| Molecular Weight | 287.8 g/mol | [1] |

| Appearance | White to off-white powder or flakes | [1] |

| Melting Point | 146 - 148 °C | [1] |

| Purity | ≥ 98.0% (HPLC) | [] |

| Optical Rotation | [α]²⁰/D = 39 ± 2° (c=1 in DMF) | [1] |

| Storage Conditions | Store at 0 - 8 °C | [1] |

Experimental Protocols: Synthesis

The synthesis of this compound is a multi-step process commencing from L-tyrosine. The following protocol is a composite method based on established chemical transformations for amino acid protection.

Step 1: Synthesis of L-Tyrosine Methyl Ester Hydrochloride

This initial step involves the Fischer esterification of L-tyrosine to protect the carboxylic acid functionality.

-

Materials: L-Tyrosine, Methanol (anhydrous), Thionyl chloride (SOCl₂).

-

Procedure:

-

Suspend L-Tyrosine (e.g., 10 mmol) in anhydrous methanol (20 mL) in a round-bottom flask equipped with a magnetic stirrer.

-

Cool the suspension in an ice bath to -10 °C.

-

Slowly add thionyl chloride (e.g., 15 mmol) dropwise to the stirred suspension, ensuring the temperature remains low.

-

After the addition is complete, remove the ice bath and heat the reaction mixture to reflux.

-

Monitor the reaction's completion using Thin Layer Chromatography (TLC).

-

Upon completion, cool the mixture and remove the solvent under reduced pressure (rotary evaporation) to yield the crude L-Tyrosine Methyl Ester Hydrochloride as a white solid.

-

Step 2: Synthesis of this compound

This procedure involves the protection of the phenolic hydroxyl group. For clarity, this protocol first involves a temporary protection of the amino group, followed by O-tert-butylation, and subsequent deprotection of the amine to yield the final hydrochloride salt.

-

Materials: L-Tyrosine Methyl Ester Hydrochloride, Dichloromethane (CH₂Cl₂), Benzyl chloroformate (Z-Cl), Sodium carbonate (Na₂CO₃), Concentrated Sulfuric Acid (H₂SO₄), Isobutene.

-

Procedure:

-

N-Protection: Dissolve the L-Tyrosine Methyl Ester Hydrochloride from Step 1 in a mixture of water and ethyl acetate. Cool in an ice bath and add sodium carbonate to neutralize the hydrochloride and basify the solution (pH 8-10). Add Benzyl chloroformate (Z-Cl) dropwise and stir until the N-protection is complete (monitored by TLC). Separate the organic layer, dry it with anhydrous sodium sulfate, and concentrate to obtain Z-L-Tyr-OMe.

-

O-tert-butylation: Dissolve the resulting Z-L-Tyr-OMe in dichloromethane. Add a catalytic amount of concentrated sulfuric acid. Cool the solution and carefully introduce isobutene gas or liquid isobutene. Seal the reaction vessel and stir at room temperature for several days until the reaction is complete (monitored by TLC).

-

Work-up and Deprotection: Quench the reaction carefully with a saturated sodium bicarbonate solution. Extract the product with dichloromethane, dry the organic layer, and concentrate. The Z-group can then be removed via catalytic hydrogenation (e.g., using Pd/C and H₂ gas) in methanol. After the Z-group is removed, the resulting free amine can be treated with methanolic HCl to precipitate the final product, this compound.

-

Spectroscopic Data Analysis

Experimental spectra for this compound are not widely available in public databases. However, the expected NMR and Mass Spectra can be inferred from its precursor, L-Tyrosine Methyl Ester Hydrochloride, for which data is available.

¹H NMR Spectrum of L-Tyrosine Methyl Ester Hydrochloride (Precursor) (400 MHz, DMSO-d₆):

-

~9.56 ppm (s, 1H): Phenolic -OH proton.

-

~8.74 ppm (br s, 3H): Ammonium -NH₃⁺ protons.

-

~7.02 ppm (d, 2H): Aromatic protons ortho to the hydroxyl group.

-

~6.75 ppm (d, 2H): Aromatic protons meta to the hydroxyl group.

-

~4.13 ppm (t, 1H): Alpha-proton (-CH).

-

~3.66 ppm (s, 3H): Methyl ester (-OCH₃) protons.

-

~3.06 ppm (m, 2H): Beta-protons (-CH₂).[4]

Expected Changes for this compound:

-

Disappearance of the phenolic -OH signal around 9.56 ppm.

-

Appearance of a new, large singlet around 1.3 ppm, integrating to 9 protons, corresponding to the tert-butyl group (-C(CH₃)₃).

-

A slight downfield shift of the aromatic protons ortho to the ether group due to the electronic effect of the tert-butyl ether.

Applications in Research and Development

The primary application of this compound is as a protected building block in peptide synthesis, a fundamental process in drug development and proteomics research.

Role in Peptide Synthesis

In Solid Phase Peptide Synthesis (SPPS), particularly using the Fmoc/tBu strategy, the side chain of tyrosine must be protected to prevent unwanted acylation by the incoming activated amino acid. While Fmoc-Tyr(tBu)-OH is the direct building block used in SPPS, this compound serves as a key intermediate for its synthesis. The tert-butyl group is an ideal protecting group as it is stable under the basic conditions used for Fmoc removal (e.g., piperidine) but is easily cleaved under strongly acidic conditions (e.g., Trifluoroacetic acid) during the final cleavage of the peptide from the resin.

Visualizations (DOT Language)

The following diagrams illustrate the key processes described in this guide.

Caption: Synthetic pathway for this compound.

Caption: Logical workflow of Solid Phase Peptide Synthesis (SPPS) using protected tyrosine.

References

Methyl O-tert-butyl-L-tyrosinate hydrochloride CAS number and molecular weight

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Methyl O-tert-butyl-L-tyrosinate hydrochloride, a critical building block in modern peptide synthesis and drug discovery, particularly in the realm of neuroscience. This document details its chemical properties, applications, and protocols for its use, offering valuable insights for professionals in the field.

Core Compound Data

This compound is a derivative of the amino acid L-tyrosine, featuring a methyl ester at the C-terminus and a tert-butyl ether protecting the phenolic hydroxyl group. These modifications enhance its solubility and stability, making it an ideal reagent for solid-phase peptide synthesis (SPPS).[1] The hydrochloride salt form improves its handling and storage characteristics.

A summary of its key quantitative data is presented below for easy reference.

| Property | Value | Reference |

| CAS Number | 51482-39-4 | [1] |

| Molecular Weight | 287.8 g/mol | [1] |

| Molecular Formula | C₁₄H₂₁NO₃·HCl | [1] |

| Appearance | White to off-white powder | [1] |

| Purity | ≥ 99% (HPLC) | [1] |

| Melting Point | 146 - 148 °C | [1] |

| Optical Rotation | [α]²⁰/D = 39 ± 2° (c=1 in DMF) | [1] |

| Storage Conditions | 0 - 8 °C | [1] |

Applications in Research and Development

The primary application of this compound lies in its role as a protected amino acid for Solid-Phase Peptide Synthesis (SPPS) . The tert-butyl group on the tyrosine side chain prevents unwanted side reactions during the peptide chain elongation process.[2] This protection is crucial for maintaining the integrity of the final peptide product.

This compound is particularly valuable in the Fmoc/t-Bu peptide synthesis strategy . The tert-butyl ether is stable to the basic conditions used for the removal of the Fmoc protecting group from the N-terminus but is readily cleaved under the strongly acidic conditions of the final cleavage from the solid support.[2][3]

Furthermore, its use as a building block extends to the development of pharmaceuticals, especially those targeting neurological disorders .[1] Peptides containing modified tyrosine residues are being investigated for their ability to cross the blood-brain barrier and modulate signaling pathways within the central nervous system.[4]

Experimental Protocols

Synthesis of this compound

While this compound is commercially available, understanding its synthesis can be valuable. A general multi-step synthetic approach is outlined below, adapted from related procedures.[5][6]

References

- 1. chemimpex.com [chemimpex.com]

- 2. nbinno.com [nbinno.com]

- 3. peptide.com [peptide.com]

- 4. Structural Engineering of Tyrosine-Based Neuroprotective Peptides: A New Strategy for Efficient Blood–Brain Barrier Penetration - PMC [pmc.ncbi.nlm.nih.gov]

- 5. CN112920086A - Preparation method of L-tyrosine derivative - Google Patents [patents.google.com]

- 6. CN103833593A - Method for preparing N-(9-fluorenylmethoxy carbony)-O-tertiary butyl-L-tyrosine - Google Patents [patents.google.com]

Spectroscopic Analysis of Methyl O-tert-butyl-L-tyrosinate Hydrochloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for Methyl O-tert-butyl-L-tyrosinate hydrochloride. Due to the limited availability of specific experimental data for the O-tert-butyl derivative, this document presents data for the closely related compound, Methyl L-tyrosinate hydrochloride, as a foundational reference. This guide includes detailed tables of NMR, IR, and MS data, along with standardized experimental protocols for these analytical techniques.

Spectroscopic Data Summary

The following tables summarize the available spectroscopic data for Methyl L-tyrosinate hydrochloride. These values serve as a reference point for the characterization of related tyrosine derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: ¹H NMR Spectroscopic Data for Methyl L-tyrosinate hydrochloride

| Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) in Hz | Assignment |

| 9.56 | s | - | OH |

| 8.74 | br s | - | NH₃⁺ |

| 7.01 - 7.03 | d | 8.0 | Ar-H |

| 6.74 - 6.76 | d | 8.4 | Ar-H |

| 4.11 - 4.15 | t | 6.4 | α-CH |

| 3.66 | s | - | OCH₃ |

| 3.01 - 3.10 | m | - | β-CH₂ |

Solvent: DMSO-d₆, Spectrometer: 400 MHz

Table 2: ¹³C NMR Spectroscopic Data for Methyl L-tyrosinate hydrochloride

| Chemical Shift (ppm) | Assignment |

| 171.8 | C=O |

| 156.5 | Ar-C-OH |

| 130.6 | Ar-CH |

| 126.2 | Ar-C |

| 115.5 | Ar-CH |

| 55.4 | α-CH |

| 52.3 | OCH₃ |

| 35.9 | β-CH₂ |

Note: Data for Methyl L-tyrosinate hydrochloride.

Infrared (IR) Spectroscopy

Table 3: IR Absorption Bands for Methyl L-tyrosinate hydrochloride

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3400 - 2500 | Broad | O-H and N-H stretching |

| 1745 | Strong | C=O stretching (ester) |

| 1610, 1515 | Medium | C=C stretching (aromatic) |

| 1240 | Strong | C-O stretching (ester) |

Note: Data for Methyl L-tyrosinate hydrochloride.

Mass Spectrometry (MS)

Table 4: Mass Spectrometry Data for Methyl L-tyrosinate hydrochloride [1]

| m/z | Relative Intensity (%) | Assignment |

| 196.1 | - | [M+H]⁺ |

| 137.1 | - | [M+H - COOCH₃]⁺ |

| 107.1 | 100 | [HO-C₆H₄-CH₂]⁺ |

Note: Data for the molecular ion of Methyl L-tyrosinate.

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments. These protocols are generalized for amino acid derivatives and can be adapted for the specific analysis of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.5-0.7 mL of a deuterated solvent (e.g., DMSO-d₆, CDCl₃, or D₂O). Ensure the sample is fully dissolved.

-

Instrumentation: Utilize a high-resolution NMR spectrometer, typically operating at a frequency of 400 MHz or higher for protons.

-

Data Acquisition:

-

¹H NMR: Acquire the proton spectrum using a standard pulse sequence. Key parameters include a spectral width of approximately 12 ppm, a sufficient number of scans to achieve a good signal-to-noise ratio (typically 16 or more), and a relaxation delay of 1-2 seconds.

-

¹³C NMR: Acquire the carbon spectrum using a proton-decoupled pulse sequence. A wider spectral width (e.g., 200 ppm) is necessary. Due to the lower natural abundance of ¹³C, a significantly larger number of scans is required.

-

-

Data Processing: Process the raw data by applying a Fourier transform, phase correction, and baseline correction. Chemical shifts are typically referenced to the residual solvent peak or an internal standard (e.g., TMS).

Fourier-Transform Infrared (FTIR) Spectroscopy

-

Sample Preparation:

-

Solid State (KBr Pellet): Mix a small amount of the solid sample (1-2 mg) with approximately 100-200 mg of dry potassium bromide (KBr). Grind the mixture to a fine powder and press it into a transparent pellet using a hydraulic press.

-

Thin Film: If the sample is soluble in a volatile solvent, a thin film can be cast onto a salt plate (e.g., NaCl or KBr) by depositing a drop of the solution and allowing the solvent to evaporate.

-

-

Instrumentation: Use a Fourier-Transform Infrared spectrometer.

-

Data Acquisition: Record a background spectrum of the empty sample compartment or the pure KBr pellet. Then, place the sample in the beam path and record the sample spectrum. The instrument typically scans the mid-infrared range (4000-400 cm⁻¹).

-

Data Processing: The final spectrum is obtained by ratioing the sample spectrum against the background spectrum. This removes interference from atmospheric water and carbon dioxide.

Mass Spectrometry (MS)

-

Sample Preparation: Prepare a dilute solution of the sample in a suitable solvent, such as methanol or acetonitrile, often with the addition of a small amount of acid (e.g., formic acid) to promote ionization.

-

Instrumentation: A variety of mass spectrometers can be used, such as Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) coupled with a mass analyzer (e.g., Time-of-Flight (TOF), Quadrupole, or Ion Trap).

-

Data Acquisition: Introduce the sample into the ion source. For ESI, this is typically done via direct infusion or through a liquid chromatography system. The mass analyzer separates the resulting ions based on their mass-to-charge ratio (m/z).

-

Data Analysis: The resulting mass spectrum shows the relative abundance of ions at different m/z values. The molecular weight of the compound can be determined from the molecular ion peak.

Visualizations

Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for obtaining and analyzing spectroscopic data for a chemical compound.

References

The Strategic Imperative of the Tert-Butyl Group in the Synthesis of O-tert-butyl-L-tyrosine Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

In the landscape of peptide synthesis and drug development, the precise manipulation of reactive functional groups is a cornerstone of success. This technical guide provides an in-depth exploration of the discovery and initial synthesis of O-tert-butyl-L-tyrosine and its N-protected derivatives, specifically focusing on Nα-Fmoc-O-tert-butyl-L-tyrosine (Fmoc-Tyr(tBu)-OH) and Nα-Boc-O-tert-butyl-L-tyrosine (Boc-Tyr(tBu)-OH). The strategic implementation of the tert-butyl (tBu) group as a protecting element for the phenolic hydroxyl moiety of tyrosine is critical for ensuring the fidelity of peptide chain elongation, preventing unwanted side reactions, and ultimately enhancing the purity and yield of the final peptide products. This guide offers detailed experimental protocols, quantitative data for comparative analysis, and visual diagrams of synthetic workflows and relevant biological pathways.

Discovery and Rationale for O-tert-butylation of Tyrosine

The challenge presented by the phenolic hydroxyl group of tyrosine in peptide synthesis is its nucleophilicity, which can lead to undesirable O-acylation during the coupling of subsequent amino acids.[1][2] This side reaction not only consumes expensive reagents but also results in the formation of impurities that are difficult to separate, thereby compromising the purity and yield of the target peptide. The introduction of a protecting group on this hydroxyl function is therefore essential for a successful synthesis.

The tert-butyl (tBu) group has emerged as a near-ideal protecting group for the tyrosine side chain in modern peptide synthesis, particularly within the framework of orthogonal protection strategies like Fmoc/tBu and Boc/Bzl solid-phase peptide synthesis (SPPS).[3][4] The advantages of the tBu group are manifold:

-

Acid Lability: The tBu ether is readily cleaved under strongly acidic conditions, typically with trifluoroacetic acid (TFA), which is often used for the final cleavage of the peptide from the solid support and removal of other acid-labile side-chain protecting groups.[1]

-

Base Stability: It is completely stable to the basic conditions (e.g., piperidine in DMF) required for the removal of the Nα-Fmoc group, a crucial aspect of the orthogonality in Fmoc-based SPPS.[1]

-

Prevention of Side Reactions: By masking the hydroxyl group, the tBu group effectively prevents O-acylation during peptide coupling steps.[2]

-

Enhanced Solubility: The presence of the lipophilic tBu group can improve the solubility of the protected amino acid derivative in organic solvents commonly used in peptide synthesis.[5]

Synthesis of O-tert-butyl-L-tyrosine Derivatives

The synthesis of N-protected O-tert-butyl-L-tyrosine derivatives can be approached through various routes. A common strategy involves the initial tert-butylation of the tyrosine side chain, followed by the protection of the α-amino group.

Synthesis of O-tert-butyl-L-tyrosine (H-Tyr(tBu)-OH)

A prevalent method for the synthesis of H-Tyr(tBu)-OH involves the acid-catalyzed addition of isobutylene to a protected tyrosine derivative.

Experimental Protocol: Multi-step synthesis of H-Tyr(tBu)-OH [6]

-

Esterification and N-protection of L-Tyrosine: L-Tyrosine is first converted to its methyl ester hydrochloride by refluxing with thionyl chloride in methanol. The resulting Tyr-OMe.HCl is then N-protected with a benzyloxycarbonyl (Z) group using benzyl chloroformate (Z-Cl) in the presence of sodium carbonate to yield Z-L-Tyr-OMe.[6]

-

O-tert-butylation: Z-L-Tyr-OMe is dissolved in dichloromethane, and a catalytic amount of sulfuric acid is added. Isobutene is then introduced, and the reaction is stirred at room temperature for several days to afford Z-L-Tyr(tBu)-OMe.[6]

-

Saponification: The methyl ester is hydrolyzed using an aqueous solution of sodium hydroxide to give Z-L-Tyr(tBu)-OH.[6]

-

Deprotection: The Z group is removed by catalytic hydrogenation using palladium on carbon (Pd/C) in methanol to yield the final product, O-tert-butyl-L-tyrosine (H-Tyr(tBu)-OH).[6]

| Step | Key Reagents | Solvent | Typical Reaction Time | Typical Yield | Purity | Ref. |

| 1 | SOCl₂, Z-Cl, Na₂CO₃ | Methanol, Ethyl Acetate/Water | - | - | - | [6] |

| 2 | Isobutene, H₂SO₄ | Dichloromethane | 1-10 days | - | - | [6] |

| 3 | NaOH | Aqueous | - | - | - | [6] |

| 4 | H₂, Pd/C | Methanol | - | - | >97% | [6] |

Table 1: Summary of quantitative data for the multi-step synthesis of H-Tyr(tBu)-OH.

Synthesis of Nα-Fmoc-O-tert-butyl-L-tyrosine (Fmoc-Tyr(tBu)-OH)

The most direct and common method for preparing Fmoc-Tyr(tBu)-OH is the Fmocylation of pre-synthesized H-Tyr(tBu)-OH.[7]

Experimental Protocol: Direct Fmocylation of H-Tyr(tBu)-OH [7]

-

Dissolution: O-tert-butyl-L-tyrosine (1.0 equivalent) is dissolved in an aqueous dioxane or acetone/water mixture.

-

Base Addition: Sodium bicarbonate (NaHCO₃) (2.0-3.0 equivalents) is added to the solution, and the mixture is stirred until the starting material is fully dissolved and the pH is adjusted to 8-9.[7]

-

Fmocylation: A solution of N-(9-fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu) (1.0-1.1 equivalents) in the same organic solvent is added dropwise to the reaction mixture. The reaction is stirred at room temperature for 4-8 hours.[7]

-

Work-up: The reaction mixture is concentrated under reduced pressure to remove the organic solvent. The remaining aqueous solution is diluted with water and washed with diethyl ether to remove unreacted Fmoc-OSu.

-

Precipitation and Isolation: The aqueous layer is cooled in an ice bath and acidified to a pH of 2-3 with 1M HCl, causing the product to precipitate as a white solid. The solid is collected by vacuum filtration and washed with cold water.[7]

-

Drying: The product is dried under vacuum to yield Fmoc-Tyr(tBu)-OH.

| Parameter | Value | Reference |

| Starting Material | H-Tyr(tBu)-OH | [7] |

| Fmoc Reagent | Fmoc-OSu | [7][8] |

| Base | NaHCO₃ or Na₂CO₃ | [7] |

| Solvent | Aqueous Dioxane or Acetone/Water | [7] |

| Reaction Time | 4-8 hours | [7] |

| Typical Yield | High | [7] |

| Purity | ≥98% (TLC) | [9] |

| Melting Point | - | - |

Table 2: Summary of quantitative data for the synthesis of Fmoc-Tyr(tBu)-OH.

Synthesis of Nα-Boc-O-tert-butyl-L-tyrosine (Boc-Tyr(tBu)-OH)

Similar to the Fmoc derivative, Boc-Tyr(tBu)-OH can be synthesized by the direct Boc-protection of H-Tyr(tBu)-OH.

Experimental Protocol: Synthesis of Boc-Tyr(tBu)-OH

A general method for the Boc protection of an amino acid involves reacting it with di-tert-butyl dicarbonate ((Boc)₂O) under basic conditions.

-

Dissolution: H-Tyr(tBu)-OH is dissolved in a suitable solvent mixture, such as aqueous dioxane or tert-butanol/water.

-

Base Addition: A base such as sodium hydroxide or triethylamine is added to adjust the pH and deprotonate the amino group.

-

Boc-protection: Di-tert-butyl dicarbonate ((Boc)₂O) is added to the reaction mixture, which is then stirred at room temperature until the reaction is complete as monitored by TLC.

-

Work-up and Isolation: The reaction mixture is typically acidified, and the product is extracted with an organic solvent. The organic layer is then washed, dried, and concentrated to yield the crude product, which can be further purified by crystallization.

| Parameter | Value | Reference |

| Starting Material | H-Tyr(tBu)-OH | - |

| Boc Reagent | (Boc)₂O | [10] |

| Base | NaOH, TEA, or similar | [10] |

| Solvent | Aqueous Dioxane or t-butanol/water | [10] |

| Typical Yield | 94% (for Boc-Tyr-OH) | [10] |

| Purity | ≥98% (TLC), 99% (HPLC) | [11][12] |

| Melting Point | 113-116 °C | [13] |

Table 3: Summary of quantitative data for the synthesis of Boc-Tyr(tBu)-OH.

Role in Biological Signaling Pathways

Tyrosine residues are central to many cellular signaling pathways, primarily through their phosphorylation by tyrosine kinases. The resulting phosphotyrosine (pTyr) residues act as docking sites for proteins containing Src Homology 2 (SH2) domains, initiating downstream signaling cascades that regulate cell proliferation, differentiation, migration, and metabolism. The synthesis of peptides containing specifically placed tyrosine or phosphotyrosine residues is crucial for studying these pathways and for developing targeted therapeutics. The use of Fmoc-Tyr(tBu)-OH and other protected tyrosine derivatives is fundamental to the chemical synthesis of such peptides.[1]

Conclusion

The development of synthetic routes to O-tert-butyl-L-tyrosine and its N-protected derivatives has been a significant advancement in the field of peptide chemistry. The tert-butyl group provides robust and reliable protection for the tyrosine side chain, enabling the efficient and high-purity synthesis of complex peptides for research and therapeutic applications. The detailed protocols and quantitative data presented in this guide serve as a valuable resource for scientists and researchers in the field, facilitating the successful implementation of these critical building blocks in their synthetic endeavors. A thorough understanding of the synthesis and application of these derivatives is essential for the continued development of novel peptide-based drugs and research tools.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. Protecting Groups in Peptide Synthesis: A Detailed Guide - Creative Peptides [creative-peptides.com]

- 4. peptide.com [peptide.com]

- 5. CAS 507276-74-6: Boc-D-Tyr(tBu)-OH | CymitQuimica [cymitquimica.com]

- 6. CN103833593A - Method for preparing N-(9-fluorenylmethoxy carbony)-O-tertiary butyl-L-tyrosine - Google Patents [patents.google.com]

- 7. benchchem.com [benchchem.com]

- 8. benchchem.com [benchchem.com]

- 9. caymanchem.com [caymanchem.com]

- 10. rsc.org [rsc.org]

- 11. High Purity Boc-O-tert-butyl-L-tyrosine/Boc-Tyr(tBu)-OH 47375-34-8(Cas No.) [tsaminoacid.com]

- 12. benchchem.com [benchchem.com]

- 13. peptide.com [peptide.com]

An In-depth Technical Guide on the Chirality and Optical Rotation of Methyl O-tert-butyl-L-tyrosinate hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl O-tert-butyl-L-tyrosinate hydrochloride is a chiral molecule of significant interest in the fields of medicinal chemistry and drug development. As a derivative of the naturally occurring amino acid L-tyrosine, it serves as a crucial building block in the synthesis of peptidomimetics and other complex organic molecules. The stereochemistry of this compound is of paramount importance, as the biological activity of chiral molecules is often dictated by their specific three-dimensional arrangement. This technical guide provides a comprehensive overview of the chirality and optical rotation of this compound, including detailed experimental protocols and data presentation.

Chirality and its Significance

Chirality is a geometric property of some molecules and ions. A chiral molecule is non-superimposable on its mirror image. The presence of a stereocenter, most commonly an asymmetrical carbon atom, is the typical source of chirality in organic molecules. In the case of this compound, the alpha-carbon of the amino acid backbone is a stereocenter. This is due to it being bonded to four different groups: a hydrogen atom, an amino group (as a hydrochloride salt), a methyl ester group, and a p-(tert-butoxy)benzyl group.

The "L" designation in its name signifies that it is derived from the L-enantiomer of tyrosine. This is crucial as biological systems, such as enzymes and receptors, are themselves chiral and will interact differently with each enantiomer of a chiral drug. This can lead to one enantiomer being therapeutically active while the other is inactive or even toxic. Therefore, ensuring the enantiomeric purity of compounds like this compound is a critical aspect of drug development.

Optical Rotation

A defining characteristic of chiral molecules is their ability to rotate the plane of plane-polarized light. This phenomenon is known as optical activity and is measured using a polarimeter. The direction and magnitude of this rotation are specific to the compound, its concentration, the solvent used, the temperature, and the wavelength of the light.

The specific rotation, denoted as [α], is a fundamental physical constant for a chiral substance and is calculated from the observed rotation using the following formula:

[α]λT = α / (l * c)

Where:

-

[α] is the specific rotation

-

T is the temperature in degrees Celsius

-

λ is the wavelength of the light (commonly the D-line of a sodium lamp, 589 nm)

-

α is the observed rotation in degrees

-

l is the path length of the polarimeter cell in decimeters (dm)

-

c is the concentration of the sample in grams per milliliter (g/mL)

A positive (+) or dextrorotatory rotation indicates that the plane of light is rotated clockwise, while a negative (-) or levorotatory rotation indicates a counter-clockwise rotation.

Quantitative Data

The following table summarizes the key quantitative data for this compound.

| Parameter | Value |

| Molecular Formula | C₁₄H₂₁NO₃·HCl |

| Molecular Weight | 287.78 g/mol |

| Specific Optical Rotation [α]20D | +39 ± 2° (c=1 in DMF) |

Experimental Protocols

A. Synthesis of this compound

The synthesis of this compound typically involves a multi-step process starting from L-tyrosine. The following is a representative protocol:

Step 1: Esterification of L-Tyrosine

-

Suspend L-tyrosine in methanol.

-

Cool the suspension in an ice bath.

-

Slowly add thionyl chloride dropwise while maintaining the low temperature.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and then reflux for several hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, remove the solvent under reduced pressure to obtain L-tyrosine methyl ester hydrochloride as a crude product.

Step 2: N-protection of L-Tyrosine Methyl Ester Hydrochloride

-

Dissolve the crude L-tyrosine methyl ester hydrochloride in a suitable solvent such as dichloromethane.

-

Add a base, for example, triethylamine or diisopropylethylamine, to neutralize the hydrochloride salt.

-

Add a Boc-anhydride (di-tert-butyl dicarbonate) to the reaction mixture to protect the amino group.

-

Stir the reaction at room temperature until the reaction is complete as monitored by TLC.

-

Work up the reaction by washing with aqueous solutions to remove impurities.

-

Dry the organic layer and concentrate under reduced pressure to yield N-Boc-L-tyrosine methyl ester.

Step 3: O-tert-butylation of N-Boc-L-tyrosine Methyl Ester

-

Dissolve the N-Boc-L-tyrosine methyl ester in a suitable solvent like dichloromethane.

-

Add a source of tert-butyl cation, such as isobutylene, in the presence of a catalytic amount of a strong acid (e.g., sulfuric acid).

-

Stir the reaction at room temperature for an extended period, monitoring by TLC.

-

Upon completion, quench the reaction and perform an aqueous workup.

-

Purify the product by column chromatography to obtain N-Boc-O-tert-butyl-L-tyrosinate methyl ester.

Step 4: Deprotection of the N-Boc group

-

Dissolve the purified N-Boc-O-tert-butyl-L-tyrosinate methyl ester in a suitable solvent such as dioxane or ethyl acetate.

-

Bubble anhydrous hydrogen chloride gas through the solution or add a solution of HCl in dioxane.

-

Stir the reaction at room temperature. The product, this compound, will precipitate out of the solution.

-

Collect the solid product by filtration, wash with a non-polar solvent (e.g., diethyl ether), and dry under vacuum.

B. Measurement of Optical Rotation

The following protocol outlines the procedure for measuring the specific optical rotation of this compound.

1. Instrumentation and Materials

-

Polarimeter with a sodium lamp (D-line, 589 nm) and temperature control capabilities.

-

Polarimeter cell (1 dm path length).

-

Volumetric flask (e.g., 10 mL).

-

Analytical balance.

-

This compound sample.

-

Dimethylformamide (DMF), analytical grade.

2. Sample Preparation

-

Accurately weigh approximately 100 mg of this compound using an analytical balance.

-

Quantitatively transfer the weighed sample to a 10 mL volumetric flask.

-

Dissolve the sample in a small amount of DMF and then dilute to the mark with DMF.

-

Ensure the solution is homogeneous by thorough mixing. This results in a concentration (c) of approximately 0.01 g/mL.

3. Measurement Procedure

-

Turn on the polarimeter and allow the sodium lamp to warm up and stabilize.

-

Set the temperature of the instrument to 20°C.

-

Calibrate the polarimeter by first measuring the rotation of the empty cell and then the cell filled with the solvent (DMF). The reading for the solvent blank should be zeroed.

-

Rinse the polarimeter cell with a small amount of the prepared sample solution and then fill the cell, ensuring there are no air bubbles in the light path.

-

Place the filled cell in the polarimeter and record the observed optical rotation (α).

-

Repeat the measurement several times to ensure reproducibility.

4. Calculation of Specific Rotation

-

Calculate the exact concentration (c) of the solution in g/mL.

-

Use the average observed rotation (α) and the known path length (l = 1 dm) to calculate the specific rotation using the formula: [α]D20 = α / (l * c).

Visualizations

Methodological & Application

Synthesis of Methyl O-tert-butyl-L-tyrosinate hydrochloride: An Application Note and Detailed Protocol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the synthesis of Methyl O-tert-butyl-L-tyrosinate hydrochloride, a valuable amino acid derivative utilized in peptide synthesis and drug development. The procedure involves a two-step synthetic sequence commencing with the esterification of L-tyrosine to yield L-tyrosine methyl ester hydrochloride, followed by the selective O-tert-butylation of the phenolic hydroxyl group. This method offers a reliable route to obtaining the target compound with good purity. The protocol herein described is intended for laboratory-scale synthesis and provides comprehensive details on reagents, reaction conditions, and purification methods.

Introduction

This compound is a crucial building block in synthetic organic chemistry, particularly in the construction of complex peptides and pharmacologically active molecules. The tert-butyl ether protecting group on the phenolic hydroxyl function of tyrosine prevents undesirable side reactions during peptide coupling and other synthetic transformations. The methyl ester and hydrochloride salt functionalities enhance the solubility and handling of the compound. This application note outlines a robust and reproducible protocol for the preparation of this important synthetic intermediate.

Overall Reaction Scheme

Figure 1: Two-step synthesis of this compound.

Experimental Protocols

Step 1: Synthesis of L-Tyrosine methyl ester hydrochloride

This procedure outlines the esterification of L-tyrosine using thionyl chloride in methanol.[1][2][3]

Materials:

-

L-Tyrosine

-

Anhydrous Methanol (MeOH)

-

Thionyl chloride (SOCl₂)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Reflux condenser

-

Ice bath

-

Rotary evaporator

Procedure:

-

Suspend L-tyrosine (1 equivalent) in anhydrous methanol in a round-bottom flask equipped with a magnetic stir bar.

-

Cool the suspension in an ice bath to 0 °C.

-

Slowly add thionyl chloride (1.5 equivalents) dropwise to the stirred suspension. Ensure the temperature remains low during the addition.

-

After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.

-

Heat the reaction mixture to reflux and maintain for 2-3 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).[1]

-

Upon completion, cool the reaction mixture to room temperature.

-

Remove the solvent under reduced pressure using a rotary evaporator to yield the crude L-tyrosine methyl ester hydrochloride as a solid. This product is often used in the next step without further purification.

Step 2: Synthesis of this compound

This procedure describes the O-tert-butylation of L-tyrosine methyl ester hydrochloride.[2]

Materials:

-

L-Tyrosine methyl ester hydrochloride (from Step 1)

-

Dichloromethane (CH₂Cl₂)

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Isobutylene (gas or liquid)

-

Pressure vessel or sealed reaction tube

-

Neutralizing agent (e.g., saturated sodium bicarbonate solution)

-

Drying agent (e.g., anhydrous sodium sulfate)

Procedure:

-

Dissolve the crude L-tyrosine methyl ester hydrochloride (1 equivalent) in dichloromethane in a suitable pressure vessel.

-

Add a catalytic amount of concentrated sulfuric acid to the solution.

-

Introduce isobutylene (excess) into the reaction vessel. If using liquid isobutylene, it should be added at a low temperature.

-

Seal the vessel and stir the reaction mixture at room temperature for 1-10 days. The reaction progress should be monitored by TLC or HPLC.[2]

-

Upon completion, carefully vent the reaction vessel to release any excess pressure from the isobutylene.

-

Neutralize the reaction mixture by washing with a saturated sodium bicarbonate solution.

-

Separate the organic layer and wash it with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

The crude this compound can be purified by recrystallization or column chromatography.

Data Presentation

The following table summarizes typical reaction parameters for the synthesis. Note that yields can vary based on reaction scale and purification methods.

| Step | Reaction | Key Reagents | Solvent | Reaction Time | Temperature | Typical Yield |

| 1 | Esterification | L-Tyrosine, Thionyl Chloride | Methanol | 2-3 hours | Reflux | High |

| 2 | O-tert-butylation | L-Tyrosine methyl ester HCl, Isobutylene, H₂SO₄ | Dichloromethane | 1-10 days | Room Temp. | Moderate to Good |

Logical Workflow

Figure 2: Detailed workflow for the synthesis of this compound.

Conclusion

The protocol detailed in this application note provides a clear and effective method for the synthesis of this compound. By following the two-step procedure of esterification and subsequent O-tert-butylation, researchers can reliably produce this valuable intermediate for applications in peptide synthesis and the development of novel therapeutics. Careful monitoring of reaction progress and appropriate purification techniques are crucial for obtaining a high-purity product.

References

Application Notes and Protocols for Methyl O-tert-butyl-L-tyrosinate hydrochloride in Peptide Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the field of peptide synthesis, the strategic use of protecting groups is fundamental to achieving high-purity, desired sequences. While Nα-protected amino acids like Fmoc-Tyr(tBu)-OH are standard for chain elongation in Solid-Phase Peptide Synthesis (SPPS), derivatives with a protected C-terminus, such as Methyl O-tert-butyl-L-tyrosinate hydrochloride (H-Tyr(tBu)-OMe·HCl), serve specialized roles.[1][2][3] This molecule contains a free α-amino group, a tert-butyl (tBu) protected side-chain hydroxyl group, and a methyl ester protected C-terminus.

The presence of the C-terminal methyl ester prevents its direct attachment to standard SPPS resins (e.g., Wang or Rink amide), which require a free carboxylic acid for initial loading. Instead, H-Tyr(tBu)-OMe·HCl is primarily employed in the final stages of peptide synthesis to create peptides with a C-terminal tyrosine methyl ester.[1][4] Such C-terminal modifications are crucial as they can enhance a peptide's stability, hydrophobicity, and membrane permeability, often serving as pro-drugs that are hydrolyzed by endogenous esterases to release the bioactive carboxylic acid form.[5]

This document provides detailed protocols for a hybrid solid-phase and solution-phase strategy to synthesize peptides incorporating a C-terminal tyrosine methyl ester using H-Tyr(tBu)-OMe·HCl.

Physicochemical and Reagent Data

Properly characterizing the starting material is crucial for stoichiometric calculations and successful synthesis.

Table 1: Physicochemical Properties of H-Tyr(tBu)-OMe·HCl

| Property | Value | Reference |

| IUPAC Name | methyl (2S)-2-amino-3-[4-(tert-butoxy)phenyl]propanoate;hydrochloride | [6] |

| Molecular Formula | C₁₄H₂₂ClNO₃ | [6] |

| Molecular Weight | 287.78 g/mol | [6] |

| Appearance | White to off-white crystalline powder | [1] |

| Side-Chain Protection | tert-Butyl (tBu) ether | [7] |

| C-Terminus Protection | Methyl Ester (OMe) | [1] |

| N-Terminus | Free amine (as hydrochloride salt) | |

| Solubility | Soluble in organic solvents like DMF and DCM | [8] |

| Storage | Store at -20°C | [6] |

Table 2: Reagent Stoichiometry for Solution-Phase Coupling

| Reagent/Component | Equivalents (relative to Peptide Acid) | Purpose |

| Peptide Acid Fragment | 1 | The peptide synthesized via SPPS |

| H-Tyr(tBu)-OMe·HCl | 1.0 - 1.2 | C-terminal amino acid ester |

| Coupling Reagent (e.g., HATU) | 0.95 - 1.1 | Uronium salt activator |

| Base (e.g., DIPEA) | 2.5 - 3.0 | Neutralizes amine salt and activates coupling |

Strategic Application: A Hybrid Approach

The most effective method for incorporating H-Tyr(tBu)-OMe·HCl is a hybrid strategy. First, the desired peptide sequence (excluding the C-terminal tyrosine) is assembled on a solid support using standard Fmoc-SPPS. This peptide fragment is then cleaved from the resin, preserving its side-chain protecting groups, to yield a C-terminally free carboxylic acid. Finally, this peptide acid is coupled in solution to H-Tyr(tBu)-OMe·HCl, followed by global deprotection.

Experimental Protocols

Protocol 1: Solid-Phase Synthesis of Peptide Acid Fragment

This protocol details the synthesis of the peptide sequence preceding the C-terminal tyrosine on a 2-chlorotrityl chloride (2-CTC) resin, which allows for mild cleavage conditions to release the peptide as a carboxylic acid.

-

Resin Preparation and First Amino Acid Loading:

-

Place 2-CTC resin (1.0 g, 1.0–1.6 mmol/g loading) in an SPPS reaction vessel.

-

Swell the resin in dichloromethane (DCM) for 30 minutes.

-

Drain the DCM. Add a solution of the first Fmoc-amino acid (3 eq.) and diisopropylethylamine (DIPEA) (7.5 eq.) in dry DCM (10 mL/g resin).[9]

-

Agitate the mixture for 1-2 hours at room temperature.

-

Add 1 mL of methanol to cap any unreacted chloride sites and agitate for 15 minutes.

-

Wash the resin thoroughly with DCM (3x) and dimethylformamide (DMF) (3x).

-

-

Peptide Chain Elongation (Iterative Cycle):

-

Fmoc Deprotection: Add 20% piperidine in DMF to the resin. Agitate for 5 minutes, drain, add a fresh solution, and agitate for another 15 minutes.[10] Wash the resin with DMF (5x) and DCM (3x).

-

Coupling: In a separate vessel, pre-activate the next Fmoc-amino acid (3 eq.) with HBTU (2.9 eq.) and DIPEA (6 eq.) in DMF for 2-5 minutes. Add this activation mixture to the resin.[11]

-

Agitate for 1-2 hours. Monitor reaction completion with a qualitative Kaiser test.[8] A negative (yellow) result indicates complete coupling.

-

Wash the resin with DMF (3x) and DCM (3x).

-

Repeat this cycle until the desired peptide fragment sequence is assembled.

-

Protocol 2: Mild Cleavage of Peptide Acid from Resin

-

Resin Preparation: After the final coupling step, wash the peptide-resin with DCM (5x) and dry under vacuum for at least 1 hour.

-

Cleavage Reaction: Prepare a cleavage cocktail of 1-2% trifluoroacetic acid (TFA) in DCM.

-

Add the cleavage cocktail to the dried resin and agitate gently for 1-2 hours at room temperature. The low concentration of TFA is sufficient to cleave the peptide from the 2-CTC resin but will not remove acid-labile side-chain protecting groups like tBu.[12]

-

Peptide Isolation: Filter the resin and collect the filtrate. Wash the resin with additional DCM. Combine the filtrates and evaporate the solvent under reduced pressure to yield the protected peptide acid.

Protocol 3: Solution-Phase Coupling to H-Tyr(tBu)-OMe·HCl

This protocol describes the coupling of the peptide acid fragment to H-Tyr(tBu)-OMe·HCl.

-

Reaction Setup:

-

Dissolve the dried protected peptide acid (1 eq.) in a minimal amount of DMF.

-

In a separate vial, dissolve H-Tyr(tBu)-OMe·HCl (1.1 eq.) and HATU (1.05 eq.) in DMF.

-

Cool the peptide acid solution to 0°C in an ice bath.

-

-

Coupling Reaction:

-

Add the HATU/Tyr solution to the peptide acid.

-

Slowly add DIPEA (2.5 eq.) to the reaction mixture. The first equivalent neutralizes the hydrochloride salt, and the subsequent amount facilitates the coupling reaction.

-

Allow the reaction to warm to room temperature and stir for 4-6 hours.

-

-

Workup and Purification:

-

Monitor the reaction by HPLC-MS.

-

Once complete, dilute the reaction mixture with ethyl acetate and wash successively with 5% citric acid, saturated sodium bicarbonate, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

-

The resulting crude product is the fully protected peptide with a C-terminal Tyr(tBu)-OMe.

-

Protocol 4: Final Cleavage and Deprotection

This final step removes all side-chain protecting groups (e.g., tBu, Boc, Trt) and yields the final peptide.

-

Cleavage Cocktail Preparation: Prepare a cleavage cocktail appropriate for the peptide sequence. A standard cocktail is 95% TFA, 2.5% water, and 2.5% triisopropylsilane (TIS).[9][10] TIS acts as a scavenger to trap the tert-butyl cations released during deprotection, preventing alkylation of sensitive residues like tryptophan.[12]

-

Deprotection Reaction:

-

Add the chilled cleavage cocktail to the crude protected peptide from the previous step.

-

Stir the mixture at room temperature for 2-3 hours.[10]

-

-

Peptide Precipitation and Purification:

-

Concentrate the TFA solution under a stream of nitrogen.

-

Add the concentrated solution dropwise to a centrifuge tube containing ice-cold diethyl ether (10-fold volume excess).[10]

-

A white precipitate of the crude peptide will form.

-

Centrifuge to pellet the peptide, decant the ether, and wash the pellet with cold ether two more times.

-

Dry the peptide pellet under vacuum.

-

Purify the crude peptide using reverse-phase HPLC (RP-HPLC).

-

Confirm the identity and purity of the final product by LC-MS.[13]

-

Conclusion

This compound is a valuable reagent for the synthesis of peptides featuring a C-terminal methyl ester modification. Due to its protected carboxyl group, its incorporation requires a departure from standard linear SPPS protocols. The hybrid solid-phase/solution-phase strategy detailed here provides a robust and reliable pathway to these important modified peptides, leveraging the efficiency of SPPS for fragment assembly and the precision of solution-phase chemistry for the final coupling step. This approach allows researchers to effectively modulate peptide properties for applications in drug discovery and biotechnology.

References

- 1. nbinno.com [nbinno.com]

- 2. peptide.com [peptide.com]

- 3. Fmoc-L-Tyr(tBu)-OH | Amino Acids for Peptide Synthesis | Baishixing [aminoacids-en.com]

- 4. Synthesis of Peptides Containing C-Terminal Esters Using Trityl Side-Chain Anchoring: Applications to the Synthesis of C-Terminal Ester Analogs of the S. cerevisiae Mating Pheromone a-Factor - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Recent Advances in the Synthesis of C-Terminally Modified Peptides - PMC [pmc.ncbi.nlm.nih.gov]

- 6. apexbt.com [apexbt.com]

- 7. benchchem.com [benchchem.com]

- 8. benchchem.com [benchchem.com]

- 9. chemistry.du.ac.in [chemistry.du.ac.in]

- 10. benchchem.com [benchchem.com]

- 11. benchchem.com [benchchem.com]

- 12. benchchem.com [benchchem.com]

- 13. benchchem.com [benchchem.com]

Application of Methyl O-tert-butyl-L-tyrosinate hydrochloride in Drug Design and Development

Introduction

Methyl O-tert-butyl-L-tyrosinate hydrochloride is a protected amino acid derivative that serves as a crucial building block in the synthesis of peptides and other complex organic molecules for drug design and development. The protection of the phenolic hydroxyl group of tyrosine with a tert-butyl group and the carboxylic acid as a methyl ester allows for precise control over chemical reactions, preventing unwanted side reactions during synthesis. This strategic protection is particularly vital in Solid-Phase Peptide Synthesis (SPPS) and in the construction of various therapeutic agents, including tyrosine kinase inhibitors.

The tert-butyl ether linkage on the tyrosine side chain is stable under the basic conditions typically used for the removal of the Fmoc (9-fluorenylmethyloxycarbonyl) protecting group in SPPS, yet it can be readily cleaved under acidic conditions, such as with trifluoroacetic acid (TFA), during the final cleavage of the peptide from the resin support.[1][2] This orthogonality is fundamental to the successful synthesis of complex peptides with high purity and yield.[3] The methyl ester protection of the C-terminus is useful in solution-phase synthesis and can be hydrolyzed under appropriate conditions. This document provides detailed application notes and experimental protocols for the use of this compound and its N-acylated derivatives in drug discovery and development.

Application Note 1: Solid-Phase Peptide Synthesis (SPPS)

This compound, after N-terminal protection (commonly with Fmoc or Boc), is a key reagent for incorporating tyrosine residues into peptide sequences via SPPS. The O-tert-butyl group prevents the nucleophilic hydroxyl side chain from participating in side reactions, such as O-acylation, during the activation and coupling of amino acids.[4] This ensures the fidelity of the peptide chain elongation, leading to a purer final product and higher overall yield.[3] The use of protected tyrosine is essential for the synthesis of numerous peptide-based drugs, such as the somatostatin analogs octreotide and lanreotide, which are used in the treatment of neuroendocrine tumors and acromegaly.[5][6][7]

Data Presentation: Representative Quantitative Data for Fmoc-Tyr(tBu)-OH in a Standard SPPS Cycle

The following table summarizes typical quantitative parameters for a single coupling cycle using the N-Fmoc protected version of O-tert-butyl-L-tyrosinate on a 0.1 mmol scale.

| Parameter | Value / Reagent | Molar Excess (relative to resin capacity) | Purpose | Typical Yield/Completion |

| Resin | Rink Amide Resin | 1.0 | Solid support for peptide assembly | N/A |

| Fmoc Deprotection | 20% Piperidine in DMF | N/A | Removal of the N-terminal Fmoc group | >99% |

| Amino Acid | Fmoc-Tyr(tBu)-OH | 3 - 5 equivalents | Building block for peptide chain elongation | >99% coupling efficiency |

| Coupling Reagent | HBTU / HOBt | 3 - 5 equivalents | Activation of the carboxylic acid for amide bond formation | >99% coupling efficiency |

| Base | DIEA | 6 - 10 equivalents | Neutralization and activation | N/A |

| Final Cleavage | TFA/TIS/H₂O (95:2.5:2.5) | N/A | Cleavage from resin and removal of side-chain protecting groups | Crude peptide yield: 70-90% |

Experimental Protocols

Protocol 1: Manual Solid-Phase Peptide Synthesis (Fmoc/tBu Strategy) Incorporating a Tyr(tBu) Residue [1][8][9]

This protocol describes a general procedure for the manual synthesis of a peptide containing a tyrosine residue using Fmoc-Tyr(tBu)-OH.

1. Resin Preparation and Swelling:

-

Place 0.1 mmol of Rink Amide resin in a fritted syringe reaction vessel.

-

Add 2 mL of dimethylformamide (DMF) and allow the resin to swell for 30 minutes at room temperature with occasional agitation.

-

Drain the DMF.

2. N-terminal Fmoc Deprotection:

-

Add 2 mL of 20% piperidine in DMF to the resin.

-

Agitate for 5 minutes and drain.

-

Add a fresh 2 mL of 20% piperidine in DMF and agitate for an additional 15 minutes.

-

Drain the solution and wash the resin thoroughly with DMF (5 x 2 mL).

3. Coupling of Fmoc-Tyr(tBu)-OH:

-

In a separate tube, dissolve Fmoc-Tyr(tBu)-OH (0.5 mmol, 5 eq.), HBTU (0.5 mmol, 5 eq.), and HOBt (0.5 mmol, 5 eq.) in 1 mL of DMF.

-

Add N,N-diisopropylethylamine (DIEA) (1.0 mmol, 10 eq.) to the activation mixture and vortex for 1 minute.

-

Immediately add the activated amino acid solution to the deprotected resin.

-

Agitate the reaction vessel for 2 hours at room temperature.

-

To check for reaction completion, perform a Kaiser test. A negative result (yellow beads) indicates a complete reaction.

-

Drain the coupling solution and wash the resin with DMF (3 x 2 mL) and dichloromethane (DCM) (3 x 2 mL).

4. Peptide Chain Elongation:

-

Repeat steps 2 and 3 for each subsequent amino acid in the peptide sequence.

5. Final Cleavage and Deprotection:

-

After the final coupling and N-terminal Fmoc deprotection, wash the resin with DCM (5 x 2 mL) and dry under vacuum for at least 1 hour.

-

In a fume hood, prepare a cleavage cocktail of 95% Trifluoroacetic Acid (TFA), 2.5% Triisopropylsilane (TIS), and 2.5% deionized water.

-

Add 2 mL of the cleavage cocktail to the dried peptide-resin.

-

Agitate at room temperature for 2-3 hours.

-

Filter the resin and collect the filtrate containing the cleaved peptide.

-

Precipitate the crude peptide by adding the TFA solution dropwise to a centrifuge tube containing 10 mL of cold diethyl ether. A white precipitate should form.

-

Centrifuge to pellet the peptide, decant the ether, and wash the pellet with cold diethyl ether two more times.

-

Dry the peptide pellet under vacuum. The crude peptide can then be purified by reverse-phase HPLC.

Mandatory Visualization

Caption: General workflow for Solid-Phase Peptide Synthesis (SPPS).

Application Note 2: Synthesis of Tyrosine Kinase Inhibitors

Tyrosine kinases are a class of enzymes that play a critical role in cellular signaling pathways regulating cell growth, proliferation, and differentiation.[10] Aberrant tyrosine kinase activity is a hallmark of many cancers, making them a prime target for drug development.[9] Tyrosine kinase inhibitors (TKIs) are a class of small molecules designed to block the activity of these enzymes.[9] Many TKIs are structurally related to tyrosine and compete with ATP for binding to the kinase domain of the receptor.[11]

Protected tyrosine derivatives, including Methyl O-tert-butyl-L-tyrosinate, are valuable precursors in the synthesis of TKIs. For example, the synthesis of tyrphostins, a class of TKIs, often involves the condensation of a protected tyrosine derivative with a benzylidenemalononitrile moiety.[12][13][14] The protecting groups ensure that the reactive functionalities of the tyrosine molecule do not interfere with the desired chemical transformations.

Data Presentation: Representative Tyrosine Kinase Inhibitors

| Inhibitor Name | Target Kinase(s) | Therapeutic Application | Role of Tyrosine Moiety |

| Imatinib | BCR-Abl, c-KIT, PDGFR | Chronic Myeloid Leukemia (CML), Gastrointestinal Stromal Tumors (GIST) | Forms part of the pharmacophore that binds to the ATP-binding site. |

| Gefitinib | EGFR | Non-Small Cell Lung Cancer (NSCLC) | The quinazoline core mimics the adenine ring of ATP, and the overall structure interacts with the kinase domain. |

| Tyrphostin AG 1478 | EGFR | Research Compound | Directly mimics the tyrosine substrate to competitively inhibit the enzyme. |

| Sunitinib | VEGFR, PDGFR, c-KIT | Renal Cell Carcinoma, GIST | The oxindole core interacts with the hinge region of the kinase domain. |

Experimental Protocols

Protocol 2: Synthesis of a Tyrphostin Precursor (Illustrative)

This protocol describes a general method for the Knoevenagel condensation to form a benzylidenemalononitrile, a core structure in many tyrphostins. This illustrates how a protected tyrosine derivative could be used.

1. Materials:

-

4-Hydroxy-3,5-di-tert-butylbenzaldehyde

-

Malononitrile

-

Piperidine

-

Ethanol

2. Procedure:

-

Dissolve 4-hydroxy-3,5-di-tert-butylbenzaldehyde (10 mmol) and malononitrile (10 mmol) in 50 mL of ethanol in a round-bottom flask.

-

Add a catalytic amount of piperidine (0.5 mmol) to the solution.

-

Reflux the mixture for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

The product will often precipitate out of the solution. If not, reduce the volume of the solvent under reduced pressure.

-

Collect the solid product by filtration, wash with cold ethanol, and dry under vacuum.

-

The resulting benzylidenemalononitrile can be further modified. For example, the hydroxyl group could have been derived from a deprotected O-tert-butyl-tyrosine derivative to create more complex inhibitors.

Mandatory Visualization

Caption: Simplified EGFR signaling pathway and the point of inhibition by a TKI.[15]

This compound and its N-protected analogs are indispensable tools in modern drug design and development. Their primary application lies in the precise and controlled synthesis of peptides, where the orthogonal protection of the tyrosine side chain is critical for achieving high purity and yield. Furthermore, these protected tyrosine derivatives serve as key starting materials for the synthesis of small molecule therapeutics, most notably tyrosine kinase inhibitors, which have revolutionized the treatment of various cancers. The protocols and data presented herein provide a foundational guide for researchers and scientists to effectively utilize these versatile building blocks in their drug discovery efforts.

References

- 1. Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. nbinno.com [nbinno.com]

- 3. benchchem.com [benchchem.com]

- 4. nbinno.com [nbinno.com]

- 5. Direct solid-phase synthesis of octreotide conjugates: precursors for use as tumor-targeted radiopharmaceuticals - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. data.epo.org [data.epo.org]

- 8. benchchem.com [benchchem.com]

- 9. rsc.org [rsc.org]

- 10. Tyrosine - Wikipedia [en.wikipedia.org]

- 11. newdrugapprovals.org [newdrugapprovals.org]

- 12. Design and Synthesis of Peptide YY Analogues with C-terminal Backbone Amide-to-Ester Modifications - PMC [pmc.ncbi.nlm.nih.gov]

- 13. theses.gla.ac.uk [theses.gla.ac.uk]

- 14. Tyrphostins I: synthesis and biological activity of protein tyrosine kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. mdpi.com [mdpi.com]

Methyl O-tert-butyl-L-tyrosinate Hydrochloride: A Versatile Chiral Building Block in Organic Synthesis